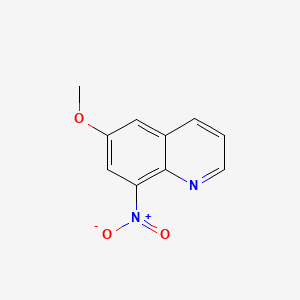

6-Methoxy-8-nitroquinoline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1883. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-8-5-7-3-2-4-11-10(7)9(6-8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMUSZHMZBJBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234050 | |

| Record name | Quinoline, 6-methoxy-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-81-4 | |

| Record name | 6-Methoxy-8-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-8-nitroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-8-nitroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 6-methoxy-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 8-nitro-6-quinolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXY-8-NITROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATS412O1XO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Methoxy-8-nitroquinoline

Executive Summary

6-Methoxy-8-nitroquinoline stands as a cornerstone intermediate in the realms of synthetic organic and medicinal chemistry. Its molecular architecture, featuring a quinoline core functionalized with strategically placed methoxy and nitro groups, confers a unique electronic and steric profile that is highly sought after for the construction of complex molecular targets.[1] Most notably, it serves as an indispensable precursor in the industrial synthesis of the crucial antimalarial agent, primaquine, and its various metabolites.[2] This guide presents a comprehensive, in-depth exploration of the fundamental physicochemical characteristics of this compound. It is designed to furnish researchers, medicinal chemists, and professionals in drug development with critical data and practical insights. This document will systematically dissect its structural, spectroscopic, and thermal properties, alongside a detailed examination of its solubility and synthetic pathways, bridging theoretical principles with actionable experimental protocols.

Molecular Identity and Core Physicochemical Properties

At ambient conditions, this compound manifests as a yellow to light-tan crystalline solid.[1][3][4] The distinct yellow hue is largely attributable to the chromophoric nature of the C-nitro group attached to the aromatic system.[1]

Table 1: Core Physicochemical Data Summary

The essential physicochemical data for this compound are consolidated below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O₃ | [2][5] |

| Molecular Weight | 204.18 g/mol | [2][5] |

| CAS Number | 85-81-4 | [2][5] |

| Appearance | Yellow to light-tan crystalline solid | [1][3][4] |

| Melting Point | 158-160 °C | [2][3] |

| Computed Density | 1.3 - 1.4 g/cm³ | [1][4] |

| XLogP3 (Lipophilicity) | 1.9 | [4] |

| Topological Polar Surface Area | 67.9 Ų | [4] |

Crystallographic Structure

The precise three-dimensional arrangement of atoms in the solid state has been elucidated by single-crystal X-ray diffraction. The crystallographic data is archived in the Cambridge Structural Database (CSD) under the deposition code 209294 .[6] Analysis of the crystal structure confirms the planarity of the bicyclic quinoline system. This empirical structural data is invaluable for computational chemists performing molecular modeling, docking studies, and for understanding solid-state packing and intermolecular forces which influence physical properties like melting point and solubility.

Spectroscopic Fingerprint: A Multi-technique Analysis

Spectroscopic analysis is fundamental for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an unparalleled view of the molecule's hydrogen and carbon framework.

-

¹H NMR Spectroscopy: The proton spectrum is characterized by a set of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the five protons on the quinoline ring. The electron-withdrawing nature of the nitro group and the electron-donating methoxy group create a distinct chemical shift pattern, and the coupling constants between adjacent protons are diagnostic of their relative positions. A sharp singlet, integrating to three protons, is observed in the upfield region (typically δ 3.9-4.1 ppm), which is unequivocally assigned to the methoxy group protons.

-

¹³C NMR Spectroscopy: The carbon spectrum displays ten unique resonances, one for each carbon atom in the asymmetric molecule. The aromatic and heteroaromatic carbons resonate between δ 110-160 ppm. The carbon atom directly attached to the nitro group (C8) is typically found at the downfield end of this range due to strong deshielding effects. The methoxy carbon signal appears characteristically around δ 56 ppm.

Vibrational Spectroscopy (Infrared - IR)

The IR spectrum provides a signature of the molecule's functional groups through their characteristic vibrational frequencies.

-

Nitro Group (NO₂) Vibrations: The most diagnostic absorptions in the IR spectrum are the strong, sharp bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group. These are typically observed around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

Aryl-Ether C-O Stretch: The stretching of the C-O bond of the methoxy group results in a strong absorption band, typically found in the 1250-1270 cm⁻¹ region.

-

Aromatic Ring Vibrations: Multiple bands in the 1450-1620 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the quinoline core.

-

C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information from fragmentation patterns. Under electron ionization (EI), this compound exhibits a prominent molecular ion (M⁺) peak at an m/z of 204 , confirming its molecular weight.[3] The fragmentation is complex but key fragment ions are often observed at m/z 128 and m/z 146 .[7] A plausible fragmentation pathway involves the initial loss of a nitro group (NO₂) or a methoxy radical (•OCH₃), followed by subsequent rearrangements and losses of small neutral molecules like CO or HCN.

Solubility Profile: A Guide for Practical Application

Understanding the solubility is paramount for designing reaction conditions, purification strategies, and formulation studies.

Table 2: Quantitative Solubility Data

| Solvent | Temperature | Solubility (g / 100 g of solvent) | Source(s) |

| Methanol | Room Temperature | 0.8 | [8] |

| Methanol | Boiling Point | 4.1 | [8] |

| Chloroform | Room Temperature | 3.9 | [8] |

| Chloroform | Boiling Point | 14.2 | [8] |

| Ethylene Dichloride | Hot | Suitable for recrystallization | [8] |

Qualitative Solubility Insights

From a practical standpoint, this compound is known to be soluble in common polar organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1] Conversely, it demonstrates poor solubility in water and non-polar hydrocarbon solvents.[1] The basicity of the quinoline nitrogen atom means that the compound's solubility can be significantly enhanced in acidic aqueous solutions due to the formation of a more soluble protonated salt.[1]

Synthesis and Chemical Reactivity

The Skraup Reaction: A Classic Approach

The benchmark synthesis of this compound is achieved through a modified Skraup reaction, a robust method for constructing the quinoline ring system.[3] This one-pot reaction involves the treatment of an aniline precursor with glycerol, an oxidizing agent, and a strong acid.

This protocol is a synthesized representation of established methodologies.[3]

Core Reagents:

-

3-Nitro-4-aminoanisole (the aniline component)

-

Glycerol (the acrolein precursor)

-

Arsenic(V) oxide or another suitable oxidizing agent

-

Concentrated Sulfuric Acid (catalyst and dehydrating agent)

Step-by-Step Methodology:

-

Reagent Charging: In a multi-necked flask equipped for mechanical stirring and controlled addition, a slurry of 3-nitro-4-aminoanisole, arsenic(V) oxide, and glycerol is prepared.

-

Initial Dehydration & Acrolein Formation: Concentrated sulfuric acid is added dropwise with efficient stirring. The temperature is then carefully raised to ~105-110 °C under vacuum to drive off the water formed as glycerol dehydrates to acrolein. This step is critical; in situ generation of the highly reactive acrolein is key to driving the reaction forward.

-

Cyclization and Dehydrogenation: The temperature is further increased to 117-119 °C, and additional sulfuric acid is added slowly. The reaction is held at this temperature for several hours. This is the core cyclization phase where the aniline derivative undergoes a Michael addition with acrolein, followed by electrophilic substitution and subsequent oxidation to form the aromatic quinoline ring.

-

Isolation and Quenching: The reaction is cooled and carefully diluted with water. The acidic mixture is then poured into a vessel containing ice and concentrated ammonium hydroxide to neutralize the acid and precipitate the crude product base.

-

Purification Cascade: The crude solid is isolated by filtration and washed sequentially with water and methanol. For high-purity material, recrystallization from a suitable solvent like chloroform or hot ethylene dichloride, often with the aid of decolorizing carbon, is performed.[3][8]

Caption: Key stages in the synthesis of this compound via the Skraup reaction.

Signature Reactivity: Nitro Group Reduction

The most synthetically valuable transformation of this compound is the selective reduction of the C8-nitro group to the corresponding primary amine. This reaction yields 8-amino-6-methoxyquinoline, the immediate precursor to the antimalarial drug primaquine. This reduction must be performed chemoselectively, leaving the quinoline ring intact. Common and effective methods include:

-

Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst.

-

Dissolving Metal Reduction: Employing metals like iron (Fe) or tin (Sn) in the presence of an acid (e.g., acetic acid or hydrochloric acid).

Safety, Handling, and Storage

From a safety perspective, this compound is classified as a hazardous substance. It is harmful if ingested, absorbed through the skin, or inhaled. It is known to cause irritation to the skin, eyes, and respiratory system. Furthermore, it is suspected of being a carcinogen. Therefore, stringent safety protocols must be observed during its handling. This includes the use of appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety glasses with side shields, and a properly fitted respirator. All manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a molecule of profound importance in synthetic chemistry, acting as a critical gateway to a variety of valuable compounds, most notably in the pharmaceutical industry. A deep and functional understanding of its physicochemical properties—from its solid-state structure and spectroscopic signature to its solubility and reactivity—is indispensable for its efficient and safe application in a laboratory or industrial setting. This technical guide has consolidated this essential information, providing a robust and practical resource for the scientific community.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. peerj.com [peerj.com]

- 3. Quinoline, 6-methoxy-8-nitro- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. This compound | C10H8N2O3 | CID 6822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Molecular Structure of 6-Methoxy-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-8-nitroquinoline is a pivotal heterocyclic compound, serving as a cornerstone in the synthesis of various pharmacologically active molecules. Its rigid, planar structure, adorned with strategically placed methoxy and nitro functional groups, dictates its chemical reactivity and biological interactions. This guide provides a comprehensive exploration of its molecular architecture, synthesizing data from spectroscopic, crystallographic, and computational analyses. We delve into the rationale behind its synthesis, the interpretation of its spectral signatures, and its significant role as a precursor in drug development, particularly for antimalarial agents. This document is intended to be a definitive resource for scientists engaged in medicinal chemistry and materials science.

Introduction: The Significance of a Privileged Scaffold

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of bioactive compounds. Within this family, this compound (CAS No. 85-81-4) emerges as a critical synthetic intermediate.[1][2] Its primary claim to fame lies in its role as the direct precursor to 6-methoxy-8-aminoquinoline, the foundational amine for the synthesis of 8-aminoquinoline antimalarials, including the indispensable drug Primaquine.[3][4] The electronic properties conferred by the electron-donating methoxy group and the strongly electron-withdrawing nitro group create a unique chemical environment that is not only crucial for its synthetic utility but has also spurred investigations into its own potential therapeutic activities, such as in oncology.[5] This guide will systematically deconstruct the molecular characteristics that underpin the importance of this compound.

Molecular Identity and Physicochemical Characteristics

A clear definition of a molecule's fundamental properties is the bedrock of all further investigation. This compound is a yellow crystalline solid, a coloration imparted by the nitro group's chromophoric nature.[6] Its solubility profile—soluble in organic solvents like chloroform and ethylene dichloride but sparingly soluble in methanol and largely insoluble in water—is a direct consequence of its predominantly aromatic and hydrophobic quinoline core.[6][7]

| Identifier | Value |

| IUPAC Name | This compound[1][8] |

| CAS Number | 85-81-4[1] |

| Molecular Formula | C₁₀H₈N₂O₃[1] |

| Molecular Weight | 204.18 g/mol [1][8] |

| Melting Point | 158-162 °C[9] |

| SMILES | COC1=CC(=C2C(=C1)C=CC=N2)--INVALID-LINK--[O-][8] |

| InChIKey | MIMUSZHMZBJBPO-UHFFFAOYSA-N[1][8] |

Elucidating the Molecular Structure: A Spectroscopic Approach

Spectroscopy provides a non-destructive window into the molecule's soul, revealing the connectivity of atoms and the nature of their chemical bonds. For this compound, a combination of IR, NMR, UV-Vis, and Mass Spectrometry paints a complete structural picture.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum is a unique fingerprint of the functional groups present. For this compound, the key absorptions are:

-

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretching: A series of sharp peaks in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring system.

-

Nitro Group (NO₂) Asymmetric & Symmetric Stretching: Two strong, distinct bands are the most telling features. The asymmetric stretch appears around 1530-1550 cm⁻¹, and the symmetric stretch is found near 1340-1360 cm⁻¹. The NIST IR spectrum for this compound confirms these characteristic absorptions.[1]

-

Aryl Ether C-O-C Stretching: The C-O bond of the methoxy group gives rise to a strong absorption, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution.

-

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom.

-

Methoxy Protons (-OCH₃): A sharp singlet, integrating to 3 protons, would appear in the upfield region of the aromatic spectrum, typically around 3.9-4.0 ppm. Its isolation (singlet) is due to the absence of adjacent protons.

-

Aromatic Protons: The five protons on the quinoline ring will appear as a complex series of doublets and triplets between ~7.0 and 9.0 ppm. The electron-withdrawing effect of the nitro group at C8 and the nitrogen atom in the ring will significantly deshield adjacent protons (e.g., H7 and H2), shifting them downfield. Conversely, the electron-donating methoxy group at C6 will shield adjacent protons (e.g., H5 and H7), shifting them slightly upfield compared to an unsubstituted quinoline.

-

-

¹³C NMR Spectroscopy: The carbon spectrum provides information on all unique carbon atoms in the molecule.[10]

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

Aromatic Carbons: The 9 carbons of the quinoline ring will appear in the 100-160 ppm range. The carbon bearing the nitro group (C8) and those adjacent to the ring nitrogen (C2, C8a) will be significantly deshielded (shifted downfield). The carbon attached to the methoxy group (C6) will also be strongly influenced and shifted downfield.

-

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. The extended π-conjugated system of the quinoline ring, along with the auxochromic methoxy group and chromophoric nitro group, gives rise to characteristic absorptions. Computational studies on the related hydrogen sulfate salt show that these absorptions are due to π → π* and n → π* electronic transitions within the molecule.[5] This technique is particularly useful for quantitative analysis.[11]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern. For this compound, the electron ionization mass spectrum would show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (204.18).[1]

Synthesis: The Skraup Reaction Pathway

The most established and reliable method for synthesizing this compound is a modification of the Skraup reaction.[7] This classic organic reaction constructs the quinoline ring system from an aniline derivative.

Experimental Protocol: A Modified Skraup Synthesis

This protocol is adapted from the robust procedure published in Organic Syntheses.[7]

-

Reactant Charging: In a large reaction vessel equipped for heating and stirring, 3-nitro-4-aminoanisole (the aniline precursor), glycerol, and an oxidizing agent (historically arsenic pentoxide, though safer alternatives are now preferred) are combined.

-

Acidic Cyclization: Concentrated sulfuric acid is slowly added to the mixture. The sulfuric acid serves two purposes: it acts as a catalyst and a dehydrating agent.

-

Controlled Heating: The mixture is carefully heated. The reaction is exothermic and requires vigilant temperature control to prevent the formation of tars and byproducts.[7] Glycerol first dehydrates to form acrolein, the three-carbon unit that will form part of the new heterocyclic ring.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled and poured into a large volume of ice water. The solution is then carefully neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: The crude solid is collected and purified by recrystallization, typically from chloroform or ethylene dichloride, to yield light-tan crystals of this compound.[7] Methanol washes are effective at removing unreacted starting material.[7]

Causality in Experimental Choices:

-

Glycerol: It serves as the source for the C2, C3, and C4 atoms of the quinoline ring after in-situ dehydration to acrolein.

-

Sulfuric Acid: It is not merely a solvent but a crucial dehydrating agent that facilitates the formation of acrolein and the subsequent cyclization steps.

-

Oxidizing Agent: The cyclized intermediate is a dihydroquinoline, which must be oxidized to the fully aromatic quinoline system. Arsenic pentoxide is a traditional but toxic choice; other oxidizing agents can be employed.

Computational and Crystallographic Insights

Modern research integrates experimental data with computational and crystallographic analyses for a deeper understanding of molecular structure and reactivity.

Computational Chemistry

Density Functional Theory (DFT) calculations have been performed on this compound and its derivatives to complement experimental findings.[5][12] These studies help in:

-

Optimizing Molecular Geometry: Predicting bond lengths and angles that are in close agreement with crystallographic data.

-

Simulating Spectra: Calculating vibrational frequencies (IR) and electronic transitions (UV-Vis) that aid in the assignment of experimental spectra.[5][13]

-

Mapping Reactivity: Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) surfaces reveals the most electron-rich and electron-poor regions of the molecule, predicting its reactivity in chemical reactions and biological interactions.[5]

X-ray Crystallography

While detailed crystallographic data for the parent molecule is available through crystallographic databases (e.g., CCDC), a study on the related tautomer, 6-methoxy-8-nitro-5(1H)-quinolone, highlights key structural features common to this class.[14] The analysis confirms the planarity of the quinoline ring system. An interesting finding in that related structure was an unusually short C-N bond between the quinoline ring (at C8) and the nitro group, suggesting significant electronic delocalization and conjugation, a feature that is central to the molecule's overall properties.[14]

Conclusion: A Versatile Building Block

This compound is more than a simple organic compound; it is a testament to the power of functional group chemistry on a heterocyclic scaffold. Its molecular structure, characterized by the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group on a rigid quinoline frame, is precisely tuned for its role as a key intermediate in the synthesis of life-saving drugs. The detailed understanding of its spectroscopic, synthetic, and computational profiles provided in this guide empowers researchers to fully leverage its chemical potential in the ongoing quest for novel therapeutic agents.

References

- 1. Quinoline, 6-methoxy-8-nitro- [webbook.nist.gov]

- 2. This compound [synhet.com]

- 3. echemi.com [echemi.com]

- 4. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | C10H8N2O3 | CID 6822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 85-81-4 [chemicalbook.com]

- 10. This compound(85-81-4) 13C NMR spectrum [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

The Solubility Profile of 6-Methoxy-8-nitroquinoline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the intricate dance between a molecule and a solvent is a constant source of both challenge and opportunity. The solubility of a compound is not merely a physical constant; it is a critical determinant of its utility, governing everything from reaction kinetics and purification efficiency to bioavailability and formulation stability. This guide is dedicated to a molecule of significant interest in medicinal chemistry, 6-methoxy-8-nitroquinoline. While its potential is vast, unlocking it hinges on a thorough understanding of its behavior in various chemical environments. This document moves beyond a simple recitation of data, offering a deeper dive into the causality behind experimental choices and providing a framework for robust, self-validating solubility determination.

Introduction: The Significance of this compound's Solubility

This compound is a key intermediate in the synthesis of various biologically active compounds, including antimalarial agents. Its chemical structure, featuring a quinoline core, a methoxy group, and a nitro group, bestows upon it a unique combination of polarity and aromaticity that dictates its solubility profile.[1] A comprehensive understanding of its solubility in a range of organic solvents is paramount for:

-

Synthetic Chemistry: Optimizing reaction conditions, facilitating purification through crystallization, and enabling efficient work-up procedures.

-

Pharmaceutical Development: Informing the selection of suitable solvents for formulation, predicting potential precipitation issues, and influencing drug delivery strategies.

-

Analytical Chemistry: Developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy, for quantification and quality control.

This guide provides a detailed exploration of the known solubility of this compound, methodologies for its experimental determination, and a theoretical framework for predicting its behavior in various solvent systems.

Theoretical Framework: The Energetics of Dissolution

The process of dissolution is governed by a delicate balance of intermolecular forces. For a solid solute to dissolve in a liquid solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. This interplay is influenced by several key factors:

-

"Like Dissolves Like": This age-old adage remains a fundamental principle. Polar solutes, like this compound with its nitro and methoxy groups, tend to dissolve in polar solvents that can engage in similar intermolecular interactions (e.g., dipole-dipole forces). Conversely, nonpolar solutes dissolve best in nonpolar solvents.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid. Increased temperature provides this energy, favoring the dissolution process.

-

Solvent Polarity and Hydrogen Bonding: The polarity of the solvent, along with its ability to act as a hydrogen bond donor or acceptor, plays a crucial role. The nitrogen atom in the quinoline ring and the oxygen atoms in the methoxy and nitro groups of this compound can act as hydrogen bond acceptors. Solvents that are effective hydrogen bond donors will likely exhibit enhanced solubility for this compound.

-

Molecular Structure: The rigid, aromatic structure of the quinoline core contributes to its hydrophobicity, while the methoxy and nitro groups introduce polarity. The overall solubility is a result of the interplay between these structural features.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly available literature. However, some key data points have been reported, providing a valuable starting point for understanding its behavior.

| Solvent | Temperature | Solubility ( g/100 g of solvent) |

| Methanol | Room Temperature | 0.8[1] |

| Methanol | Boiling Point | 4.1[1] |

| Chloroform | Room Temperature | 3.9[1] |

| Chloroform | Boiling Point | 14.2[1] |

Inferred Solubility Profile:

Based on its chemical structure and the available data, a qualitative solubility profile in other common organic solvents can be inferred:

-

Good Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and in chlorinated solvents.

-

Moderate Solubility: Likely in polar protic solvents such as ethanol and other short-chain alcohols.

-

Poor Solubility: Expected in nonpolar solvents like hexane and other aliphatic hydrocarbons.

-

Very Low Solubility: In water, due to the predominantly hydrophobic nature of the quinoline ring system.

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, a well-defined experimental protocol is essential. The following sections detail the "gold standard" shake-flask method, followed by common analytical techniques for concentration determination.

The Shake-Flask Method: A Self-Validating Protocol

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound. Its inherent design ensures that a saturated solution in equilibrium with the solid phase is achieved.

Diagram of the Shake-Flask Method Workflow:

References

Introduction: A Linchpin Molecule in Antimalarial Therapy

An In-depth Technical Guide to the Discovery and History of 6-Methoxy-8-nitroquinoline

This compound is a yellow crystalline solid that, while not a therapeutic agent itself, holds a position of immense significance in the history of medicinal chemistry.[1][2] Its discovery and the refinement of its synthesis were critical milestones in the fight against malaria, a disease that has afflicted humanity for millennia. This quinoline derivative is the cornerstone intermediate for the production of the 8-aminoquinoline class of antimalarial drugs, most notably primaquine.[2][3] The story of this compound is therefore inextricably linked to the evolution of synthetic antimalarials and the quest to overcome the limitations of naturally derived treatments. This guide provides a comprehensive overview of its discovery, the chemical principles behind its synthesis, detailed experimental protocols, and its pivotal role in the development of life-saving medicines.

The Dawn of Synthetic Antimalarials: Beyond Quinine

For centuries, the primary defense against malaria was quinine, an alkaloid extracted from the bark of the Cinchona tree.[4][5][6] First used in Europe in the 17th century, quinine was the only effective treatment for over 200 years.[5][6][7] However, reliance on a natural source had significant drawbacks, including supply shortages, particularly during wartime, and the emergence of resistant parasite strains.[7] The chemical structure of quinine, elucidated in the early 20th century, revealed a quinoline core, which catalyzed a global effort among chemists to design and produce synthetic quinoline-based drugs that could offer a more reliable and effective alternative.[4][5] This research led to the development of various classes of antimalarials, including the crucial 8-aminoquinolines, which are unique in their ability to eradicate the dormant liver-stage parasites responsible for malaria relapse.[3][8] The synthesis of these drugs required a specific, functionalized quinoline precursor, a role perfectly filled by this compound.

Discovery and Synthesis: The Skraup Reaction

The first synthesis of this compound was achieved by Schulemann and his colleagues through a modification of the Skraup reaction.[9] The Skraup synthesis, discovered by Czech chemist Zdenko Hans Skraup in 1880, is a classic and powerful method for constructing the quinoline ring system.[10] The archetypal reaction involves heating a primary aromatic amine with glycerol, concentrated sulfuric acid, and a mild oxidizing agent.[10][11]

The reaction is notoriously vigorous and requires careful control.[9][10] In the synthesis of this compound, the starting aromatic amine is 3-nitro-4-aminoanisole (also known as 4-amino-3-nitroanisole). The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the amine. Subsequent cyclization and oxidation yield the final quinoline product.

Reaction Mechanism Overview

-

Dehydration of Glycerol: Sulfuric acid acts as a dehydrating agent, converting glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of the aromatic amine (3-nitro-4-aminoanisole) acts as a nucleophile, attacking the β-carbon of acrolein.

-

Cyclization: The intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

-

Dehydration and Oxidation: The resulting dihydroquinoline is dehydrated and then oxidized to form the stable aromatic quinoline ring. In the original syntheses, arsenic oxide or the starting nitro compound itself served as the oxidizing agent.[9]

Detailed Experimental Protocol

The following protocol is adapted from the validated procedure published in Organic Syntheses, which provides a reliable method for laboratory-scale production.[9] This procedure emphasizes the importance of precise temperature and time control to manage the exothermic nature of the Skraup reaction.

Data Presentation: Reagents and Conditions

| Reagent/Parameter | Molar Mass ( g/mol ) | Moles | Quantity | Role |

| Arsenic Oxide (As₂O₃) | 197.84 | 2.45 | 588 g | Oxidizing Agent |

| 3-Nitro-4-aminoanisole | 168.15 | 3.5 | 588 g | Aromatic Amine |

| Glycerol | 92.09 | 13 | 1.2 kg (950 mL) | Acrolein Precursor |

| Sulfuric Acid (conc.) | 98.08 | 5.9 | 315 mL | Catalyst/Dehydrating Agent |

| Initial Reaction Temp. | - | - | 105-110 °C | Water Removal |

| Main Reaction Temp. | - | - | 117-119 °C | Ring Formation |

| Final Yield | - | - | ~65-72% | - |

Step-by-Step Methodology

Caution: This reaction is potentially violent and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (goggles, lab coat, gloves). A safety shower should be readily accessible.[9]

-

Preparation of Reaction Slurry: In a 5-liter three-necked round-bottomed flask equipped with a powerful mechanical stirrer, combine 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol. Stir to form a homogeneous slurry.

-

Initial Acid Addition: Place 315 mL of concentrated sulfuric acid in a dropping funnel. While stirring vigorously, add the acid to the slurry over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

-

Dehydration Step: Replace the stirrer and funnel with a thermometer and a bent glass tube connected to a water aspirator. Heat the flask in an oil bath, carefully raising the internal temperature to 105°C. Maintain the temperature between 105-110°C under vacuum until 235-285 g of water has been removed (approx. 2-3 hours). This step removes the water formed from the dehydration of glycerol to acrolein.

-

Main Reaction Phase: Cool the mixture slightly, then re-equip the flask with the stirrer and a dropping funnel containing an additional 236 mL of concentrated sulfuric acid. Add this acid dropwise over 2.5-3.5 hours, ensuring the internal temperature is strictly maintained at 117-119°C.

-

Reaction Completion: After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for a final 3 hours to drive the reaction to completion.

-

Workup and Isolation: Cool the reaction mixture below 100°C and dilute it with 1.5 L of water. Allow it to cool overnight. Pour this acidic solution into a stirred mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of crushed ice to neutralize the acid and precipitate the crude product.

-

Purification:

-

Filter the crude, dark-brown solid and wash it thoroughly with water, then with methanol to remove unreacted starting materials.[9]

-

The product is purified by recrystallization. Boil the crude solid with 4.5 L of chloroform and 30 g of decolorizing carbon for 30 minutes.

-

Filter the hot solution through a pre-warmed Büchner funnel.

-

Concentrate the filtrate by distillation until crystals begin to form. Cool the solution to 5°C to maximize crystallization.

-

Collect the yellow crystals by filtration. A typical yield is 500-550 g (65-72%).[9] The product may also be recrystallized from ethylene dichloride.[9]

-

Alternative Quinoline Syntheses

While the Skraup reaction is the classical method for producing this compound, other named reactions are fundamental to quinoline chemistry and offer routes to different derivatives.

-

Friedländer Synthesis: Discovered in 1882, this method involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[12][13] It is a versatile method for producing highly functionalized quinolines.

-

Pfitzinger Reaction: This reaction uses isatin or its derivatives, which are condensed with carbonyl compounds in the presence of a strong base to yield quinoline-4-carboxylic acids.[14][15][16][17]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones as reactants instead of generating acrolein in situ from glycerol.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, purification, and use in subsequent synthetic steps.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈N₂O₃ | [2][18][19] |

| Molecular Weight | 204.18 g/mol | [18] |

| Appearance | Yellow crystalline solid/powder | [1][2] |

| Melting Point | 158-161 °C | [9] |

| Solubility | Soluble in chloroform; sparingly soluble in methanol and ethanol; largely insoluble in water. | [1][9] |

| Topological Polar Surface Area | 67.9 Ų | [2] |

| CAS Number | 85-81-4 | [18] |

The Gateway to 8-Aminoquinoline Antimalarials

The primary and most crucial application of this compound is its role as the direct precursor to 8-aminoquinoline antimalarials.[2] The synthetic pathway involves the selective reduction of the nitro group at the 8-position to an amine, followed by the attachment of a diamine side chain.

This transformation is the key to unlocking the biological activity of the 8-aminoquinoline class. The resulting compound, primaquine , was synthesized in 1946 and remains the only widely available drug that effectively targets the dormant hypnozoite stage of Plasmodium vivax and Plasmodium ovale, thereby preventing malarial relapse.[8][20] The 6-methoxy group on the quinoline ring is essential for this activity.[8] Other important drugs derived from this same intermediate include pamaquine (the first synthetic 8-aminoquinoline) and the more recent tafenoquine, which was approved in 2018.[8][21]

Conclusion

This compound is a testament to the power of synthetic organic chemistry in addressing global health challenges. Born from the pioneering work on

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. echemi.com [echemi.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 7. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Skraup reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 13. organicreactions.org [organicreactions.org]

- 14. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. benchchem.com [benchchem.com]

- 16. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Quinoline, 6-methoxy-8-nitro- [webbook.nist.gov]

- 19. This compound | C10H8N2O3 | CID 6822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

A Guide to 6-Methoxy-8-nitroquinoline: A Pivotal Intermediate in Pharmaceutical Synthesis

Executive Summary

6-Methoxy-8-nitroquinoline is a quinoline derivative that serves as a cornerstone in medicinal chemistry and pharmaceutical development.[1] While not an active pharmaceutical ingredient (API) itself, its true value lies in its role as a critical chemical intermediate—a foundational building block for synthesizing more complex, biologically active molecules.[1] Its structure is particularly privileged in drug discovery, most notably as the indispensable precursor to the 8-aminoquinoline class of antimalarial drugs, including the radical curative agent, primaquine.[2][3] This guide provides an in-depth technical overview of this compound, covering its synthesis, physicochemical properties, core applications, and essential safety protocols, tailored for researchers and professionals in the field of drug development.

The Quinoline Scaffold: A Foundation of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in a wide array of pharmacologically active compounds.[4] Since its discovery in the 19th century, this heterocyclic scaffold has been extensively studied and modified, leading to the development of drugs with diverse therapeutic applications, including anticancer, antibacterial, and antiviral properties.[1][4] Within this broad family, this compound (CAS No. 85-81-4) emerges as a particularly significant intermediate.[5] Its strategic placement of methoxy and nitro functional groups provides the necessary chemical handles for elaboration into potent therapeutic agents, making it a subject of considerable interest for synthetic and medicinal chemists.

Physicochemical Properties and Characterization

A thorough understanding of a chemical intermediate's properties is fundamental to its effective use in synthesis. This compound is typically a yellow or light-tan crystalline powder.[6][7] Its solubility profile reflects its structure; it is more soluble in organic solvents like chloroform, ethanol, or dimethyl sulfoxide (DMSO) than in water, owing to the hydrophobic nature of the quinoline core.[1][6]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 85-81-4 | [5][8][9] |

| Molecular Formula | C₁₀H₈N₂O₃ | [8][9] |

| Molecular Weight | 204.18 g/mol | [8][10] |

| Melting Point | 158-160 °C | [8][11] |

| Appearance | Yellow to light-tan crystalline powder | [6][7] |

| IUPAC Name | This compound | [5][9] |

| XLogP3 | 1.9 | [7][10] |

For quality control and reaction monitoring, this intermediate is routinely characterized by a suite of analytical techniques. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm its identity and purity.[5]

Synthesis of this compound: The Skraup Reaction

The most established and widely cited method for preparing this compound is a modification of the Skraup reaction.[6] This classic organic reaction synthesizes quinolines from an aniline derivative, glycerol, an oxidizing agent, and sulfuric acid. The specific preparation of this compound often starts from 3-nitro-4-aminoanisole.

The causality behind this choice of reagents is critical. The sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into acrolein, the key electrophile. The 3-nitro-4-aminoanisole then undergoes a Michael addition with the in-situ generated acrolein, followed by cyclization and oxidation to yield the final quinoline ring system. Arsenic pentoxide or the nitro group from the starting material can serve as the oxidizing agent in the final aromatization step.[6][12]

Caption: Workflow for the Skraup synthesis of this compound.

Detailed Experimental Protocol (Adapted from Organic Syntheses)[6]

-

Apparatus Setup: A multi-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Initial Mixture: Arsenic oxide, 3-nitro-4-aminoanisole, and glycerol are added to the flask and mixed.

-

Acid Addition: Concentrated sulfuric acid is added dropwise over 2.5–3.5 hours, ensuring the reaction temperature is strictly maintained between 117–119 °C. This temperature control is critical; deviations can lead to incomplete reactions or the formation of tars, complicating purification.

-

Heating: After the addition is complete, the mixture is held at 120 °C for 4 hours and then at 123 °C for 3 hours to drive the reaction to completion.

-

Workup: The mixture is cooled, diluted with water, and then poured into an ice/ammonium hydroxide mixture to neutralize the acid and precipitate the crude product base.

-

Purification: The crude solid is collected and purified by boiling with chloroform and decolorizing carbon. The hot solution is filtered, and the filtrate is concentrated and cooled to crystallize the pure this compound. A typical yield is in the range of 65–76%.[6]

Core Application: Intermediate in Primaquine Synthesis

The primary and most significant role of this compound is as the direct precursor to 6-methoxy-8-aminoquinoline, which is a key building block for the antimalarial drug primaquine.[2][8] Primaquine is essential for its ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, preventing malaria relapse.[2]

The synthetic pathway from this compound to primaquine involves two fundamental transformations:

-

Reduction of the Nitro Group: The 8-nitro group is chemically reduced to an 8-amino group.

-

Side-Chain Alkylation: The resulting 8-amino group is alkylated with a suitable side chain (e.g., from 1,4-dibromopentane) to form the final primaquine structure.[13][14]

Caption: Synthetic pathway from this compound to primaquine.

Protocol: Reduction to 6-Methoxy-8-aminoquinoline

The reduction of the nitro group is a standard procedure in organic synthesis. A common method involves catalytic hydrogenation.

-

Reaction Setup: this compound is dissolved in a suitable solvent such as ethanol in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, 5-10%) is added to the solution.

-

Hydrogenation: The vessel is purged and filled with hydrogen gas (typically at 2-3 atm pressure) and agitated at room temperature until hydrogen uptake ceases.

-

Workup: The reaction mixture is filtered through celite to remove the catalyst. The solvent is then removed under reduced pressure to yield 6-methoxy-8-aminoquinoline, which can be used in the next step, often without further purification.

Protocol: Synthesis of Primaquine from 6-Methoxy-8-aminoquinoline

This step involves the condensation of the aminoquinoline with an alkyl halide side chain. A widely used method employs a protected side chain to prevent unwanted side reactions.[13][14]

-

Side-Chain Preparation: 1,4-dibromopentane is reacted with potassium phthalimide in boiling acetone to form N-(4-bromopentyl)phthalimide. The use of acetone as a solvent is crucial, as other solvents like ethanol can cause dehydrobromination.[14]

-

Condensation: 6-methoxy-8-aminoquinoline is heated with N-(4-bromopentyl)phthalimide, often without a solvent initially, followed by the addition of a solvent to complete the reaction.[13] This forms the phthalimido-protected primaquine intermediate.

-

Deprotection (Hydrazinolysis): The intermediate is treated with hydrazine hydrate in a solvent like ethanol. This cleaves the phthalimide group, liberating the primary amine of the side chain and yielding primaquine free base.[13]

-

Salt Formation: For stability and pharmaceutical use, the primaquine base is often converted to a salt, such as the diphosphate, by reacting it with phosphoric acid.[2][13]

Other Synthetic Applications

While its role in primaquine synthesis is paramount, the utility of this compound extends to other areas. It serves as a starting material for:

-

Substituted Quinolines: The nitro and methoxy groups, along with the quinoline ring itself, can be further modified to create a library of novel compounds for drug discovery. This includes the synthesis of 2-substituted and 2,5-disubstituted-6-methoxy-8-nitroquinolines.[8]

-

Potential Antituberculosis Agents: The quinoline scaffold is being investigated for activity against Mycobacterium tuberculosis, and derivatives of this compound have been explored in this context.[8]

-

Metabolite Synthesis: It is used to synthesize reference standards of primaquine metabolites, such as 6-methoxy-8-hydroxylaminoquinoline, which are crucial for studying the drug's metabolism and toxicity.[8][15]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential. It is classified as harmful and an irritant.

Table 2: GHS Hazard Classification for this compound [7][10]

| GHS Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H351 | Suspected of causing cancer |

Recommended Safety Protocols

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[17] Avoid breathing dust and prevent contact with skin and eyes.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] Keep away from incompatible materials.

-

First Aid:

Conclusion

This compound is more than a simple chemical compound; it is a critical enabler in the synthesis of life-saving medicines. Its well-defined synthesis and versatile reactivity make it an invaluable intermediate for drug development professionals. Its central role in the production of primaquine underscores its enduring importance in the global fight against malaria. A comprehensive understanding of its synthesis, properties, and safe handling procedures is fundamental for any researcher or scientist working to leverage this pivotal molecule for the advancement of pharmaceutical science.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [synhet.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. echemi.com [echemi.com]

- 8. This compound 99 85-81-4 [sigmaaldrich.com]

- 9. Quinoline, 6-methoxy-8-nitro- [webbook.nist.gov]

- 10. This compound | C10H8N2O3 | CID 6822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 85-81-4 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

The Pharmacological Potential of 6-Methoxy-8-nitroquinoline: A Technical Guide for Drug Development Professionals

Preamble: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of modern pharmacology. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant therapeutic agents.[1] From the potent antimalarial effects of quinine and chloroquine to the antibacterial prowess of fluoroquinolones, the quinoline scaffold has proven to be a versatile template for drug design. This guide delves into the specific pharmacological potential of a key synthetic intermediate, 6-Methoxy-8-nitroquinoline, not as a standalone therapeutic, but as a critical molecular building block for potent drug candidates, most notably in the realm of infectious diseases.

Physicochemical Characterization and Synthesis of this compound

This compound is a yellow crystalline powder with the chemical formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol .[2][3] Its structure features a quinoline core substituted with a methoxy group at the 6-position and a nitro group at the 8-position. These functional groups significantly influence the molecule's reactivity and its utility in organic synthesis.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₃ | [5][6] |

| Molecular Weight | 204.18 g/mol | [3] |

| Melting Point | 158-160 °C | [7] |

| Appearance | Yellow crystalline powder | [2] |

| Solubility | Soluble in organic solvents like ethanol and DMSO; largely insoluble in water. | [4] |

The synthesis of this compound is most commonly achieved through a modified Skraup reaction.[8][9] This well-established method involves the reaction of 3-nitro-4-aminoanisole with glycerol in the presence of an oxidizing agent, such as arsenic pentoxide, and a dehydrating agent like sulfuric acid.[8][10]

Detailed Experimental Protocol: Modified Skraup Synthesis of this compound

Caution: The Skraup reaction can be highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a slurry of powdered arsenic oxide and 3-nitro-4-aminoanisole in glycerol.[8]

-

Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid to the reaction mixture. The temperature should be carefully monitored and controlled, as the reaction is exothermic.[8]

-

Heating and Dehydration: The flask is then fitted for vacuum distillation to remove the water generated during the reaction. The mixture is heated to and maintained at 105-110°C until the theoretical amount of water is removed.[8]

-

Reaction Quench and Neutralization: After cooling, the reaction mixture is diluted with water and neutralized with a base, such as sodium hydroxide, to precipitate the crude product.

-

Purification: The crude this compound is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like chloroform or ethylene dichloride to yield light-tan crystals.[8]

Caption: Workflow for the synthesis of this compound.

The Pivotal Role of this compound in the Synthesis of 8-Aminoquinoline Antimalarials

The primary pharmacological significance of this compound lies in its role as a precursor to 8-aminoquinolines, a class of compounds essential for the radical cure of relapsing malaria.[11] The nitro group at the 8-position is readily reduced to an amine, yielding 6-methoxy-8-aminoquinoline, which serves as the core scaffold for drugs like primaquine and tafenoquine.[9][12]

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Primaquine

Primaquine, a cornerstone in the treatment of Plasmodium vivax and Plasmodium ovale malaria, is synthesized from 6-methoxy-8-aminoquinoline.[11] The synthesis involves the condensation of 6-methoxy-8-aminoquinoline with a substituted alkylamine side chain. The reduction of this compound to 6-methoxy-8-aminoquinoline is a critical step in this process.

Caption: Key steps in the synthesis of Primaquine from this compound.

Inferred Pharmacological Profile and Potential Therapeutic Applications

While this compound is primarily a synthetic intermediate, its structural motifs suggest potential, albeit uninvestigated, biological activities. The quinoline core is a known pharmacophore, and the nitroaromatic group can be bioreduced to reactive intermediates in hypoxic environments, a characteristic exploited in some anticancer and antimicrobial drugs.

Antimalarial Potential

The most direct pharmacological relevance of this compound is in the context of malaria. Its derivatives, the 8-aminoquinolines, are unique in their ability to eradicate the dormant liver-stage hypnozoites of P. vivax and P. ovale.[11] The mechanism of action of primaquine is believed to involve its metabolic activation to electrophilic intermediates that generate reactive oxygen species (ROS), leading to oxidative damage and parasite death.[11]

Anticancer and Antimicrobial Investigations

Quinoline derivatives have been explored for their anticancer and antimicrobial properties.[1][13][14] For instance, nitroxoline (8-hydroxy-5-nitroquinoline) has shown activity against various pathogens and cancer cell lines.[13][14] The presence of the nitro group in this compound suggests that it could be a candidate for similar investigations, particularly in hypoxic solid tumors where the nitro group could be selectively reduced to cytotoxic species.

Experimental Protocol: In Vitro Assessment of Antiparasitic Activity

To investigate the direct antiparasitic activity of this compound, a standard in vitro assay against Plasmodium falciparum can be employed.

-

Parasite Culture: Maintain a continuous culture of a chloroquine-sensitive strain of P. falciparum (e.g., 3D7) in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO and create a series of dilutions in culture medium.

-

In Vitro Assay: Synchronize the parasite culture to the ring stage and expose it to the various concentrations of the test compound for 48-72 hours.

-

Growth Inhibition Assessment: Parasite growth can be quantified using various methods, such as microscopic counting of parasitemia, measurement of parasite lactate dehydrogenase (pLDH) activity, or using a fluorescent DNA-intercalating dye like SYBR Green I.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Toxicological Profile and Safety Considerations

The toxicological profile of this compound is not extensively documented in publicly available literature, likely due to its primary use as a contained intermediate in chemical synthesis. However, based on its structure and the known toxicity of related compounds, several potential hazards can be inferred.

-

General Toxicity: The GHS classification indicates that this compound is harmful if swallowed, in contact with skin, or if inhaled.[15] It can also cause skin and eye irritation and may cause respiratory irritation.[15]

-

Carcinogenicity: There is a suspicion that it may cause cancer.[15]

-

Primaquine Toxicity: The primary derivative, primaquine, is known to cause hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency due to the generation of reactive oxygen species by its metabolites.[16]

Handling Precautions: Due to the potential hazards, this compound should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a respirator, in a well-ventilated area.[17]

Future Directions and Conclusion

This compound stands as a testament to the importance of synthetic intermediates in drug discovery and development. While its direct pharmacological applications remain largely unexplored, its role as a cornerstone in the synthesis of life-saving antimalarial drugs is undisputed. Future research could focus on exploring the potential biological activities of this compound itself, particularly in the areas of oncology and microbiology, leveraging the known reactivity of its nitroaromatic system. However, its primary value will likely remain as a critical building block, enabling the synthesis of complex and potent quinoline-based therapeutics.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. echemi.com [echemi.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | C10H8N2O3 | CID 6822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | 85-81-4 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. – ScienceOpen [scienceopen.com]

- 15. This compound | C10H8N2O3 | CID 6822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Primaquine revisited six decades after its discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

An In-Depth Technical Guide to In Vitro Studies Involving 6-Methoxy-8-nitroquinoline

Abstract

This technical guide provides a comprehensive overview of the essential in vitro methodologies for the scientific investigation of 6-Methoxy-8-nitroquinoline. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical execution of key assays to evaluate the compound's cytotoxic, genotoxic, and potential enzymatic inhibitory activities. By integrating established protocols with mechanistic insights, this guide serves as a foundational resource for the robust preclinical assessment of this compound and its derivatives. We will explore the rationale behind experimental design, from fundamental cytotoxicity screening to more complex genotoxicity and mechanism of action studies, ensuring a thorough understanding of the compound's in vitro pharmacological profile.

Introduction: The Scientific Imperative for In Vitro Evaluation of this compound

This compound is a heterocyclic aromatic compound belonging to the quinoline family.[1] Quinoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[2][3] The specific substitutions of a methoxy group at the 6-position and a nitro group at the 8-position confer unique physicochemical properties that can influence its biological interactions.[4] As an intermediate in the synthesis of pharmaceuticals, such as the antimalarial drug primaquine, a thorough understanding of its intrinsic biological effects is paramount for both therapeutic development and safety assessment.

This guide will provide a structured approach to the in vitro evaluation of this compound, beginning with an assessment of its cytotoxic potential, followed by an investigation into its genotoxicity, and culminating in an exploration of its potential mechanisms of action.

Foundational In Vitro Analysis: Cytotoxicity Assessment

A primary step in the in vitro characterization of any compound is to determine its cytotoxic potential. This data is crucial for identifying a therapeutic window and for establishing appropriate concentration ranges for subsequent, more detailed mechanistic studies. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

A Case Study: Cytotoxicity of this compound Hydrogen Sulphate

A study on the hydrogen sulphate salt of this compound (6M8NQHS) demonstrated its cytotoxic effects against human cervical cancer (ME180) and breast cancer (MDA MB 231) cell lines.[6] The MTT assay was employed to determine the half-maximal inhibitory concentration (IC50), revealing a greater inhibitory effect on the cervical cancer cell line.[6]

| Compound | Cell Line | Cell Type | IC50 (µM) |

| This compound Hydrogen Sulphate | ME180 | Cervical Cancer | Data not specified |

| This compound Hydrogen Sulphate | MDA MB 231 | Breast Cancer | Data not specified |

| Table 1: Summary of reported in vitro cytotoxicity of this compound hydrogen sulphate. While the study indicated greater inhibition in ME180 cells, specific IC50 values were not provided in the available abstract.[6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a detailed, step-by-step protocol for performing an MTT assay, which can be adapted for the evaluation of this compound.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

-

Target cell lines (e.g., ME180, MDA MB 231)

-

Complete cell culture medium

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>90%).

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Diagram of the MTT Assay Workflow:

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Genotoxicity and Mutagenicity Profiling

Assessing the genotoxic and mutagenic potential of a compound is a critical component of its safety evaluation. Genotoxicity refers to the ability of a chemical to damage the genetic material within a cell, while mutagenicity is the capacity to induce permanent and transmissible changes in the genetic material.[8][9] Standardized in vitro assays, such as the Ames test and the micronucleus assay, are employed to investigate these endpoints.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate a substance's potential to induce gene mutations.[10][11] It utilizes specific strains of bacteria (e.g., Salmonella typhimurium) that are auxotrophic for a particular amino acid due to a mutation. The assay assesses the ability of the test compound to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.[12]

Experimental Protocol: Ames Test (OECD 471)

Materials:

-

This compound

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

Minimal glucose agar plates

-

Top agar

-

S9 fraction (for metabolic activation)

-

Positive and negative controls

Procedure:

-

Preparation: Prepare dilutions of this compound.

-

Exposure: In a test tube, combine the bacterial tester strain, the test compound dilution, and either a buffer or the S9 mix for metabolic activation.

-

Plating: Mix the contents with molten top agar and pour onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[13]

In Vitro Micronucleus Assay

The in vitro micronucleus test is designed to detect chromosomal damage.[8][14] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.[15] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.[16]

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

Materials:

-

This compound

-

Mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes)

-

Complete cell culture medium

-

Cytochalasin B (optional, to block cytokinesis and identify cells that have completed one nuclear division)

-

Fixative and staining solutions

-

Microscope

Procedure:

-

Cell Culture and Treatment: Culture the cells and treat them with various concentrations of this compound, with and without S9 metabolic activation.

-

Incubation: Incubate for a period that allows for at least one cell division.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.

-